Home > Products > Screening Compounds P87301 > [1,4]Benzodioxino[2,3-d]pyridazine
[1,4]Benzodioxino[2,3-d]pyridazine - 55826-70-5

[1,4]Benzodioxino[2,3-d]pyridazine

Catalog Number: EVT-3202606
CAS Number: 55826-70-5
Molecular Formula: C10H6N2O2
Molecular Weight: 186.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Future Directions

Research on [, ]benzodioxinopyridazines presents several exciting avenues for further exploration:

  • Mechanistic studies: Investigating the detailed mechanisms of the synthesis and reactions of [, ]benzodioxinopyridazines, especially the intriguing rearrangement observed during nucleophilic substitution, would be valuable.
  • Structure-activity relationship studies: Synthesizing a diverse library of [, ]benzodioxinopyridazine derivatives and evaluating their biological activities could reveal structure-activity relationships and lead to the development of compounds with specific biological targets.
  • Development of new synthetic methodologies: Exploring new synthetic strategies for [, ]benzodioxinopyridazines with improved yields, regioselectivity, and access to diverse substitution patterns could facilitate the synthesis of novel derivatives for further study.

3-Chloro[1,4]benzodioxino[2,3-c]pyridazine

Compound Description: 3-Chloro[1,4]benzodioxino[2,3-c]pyridazine is a key starting material in the synthesis of [, ]benzodioxino[2,3-c]pyridazine. It can be synthesized from 3,4,6-trichloropyridazine and catechol [, ]. Attempts to use this compound in nucleophilic displacement reactions with alkoxide ions or amines often resulted in cleavage of the dioxin ring, although some amines allowed for substitution of the chloro-substituent without ring cleavage [].

Relevance: This compound is a structural isomer of [, ]benzodioxino[2,3-d]pyridazine, sharing the same molecular formula but differing in the position of the nitrogen atoms within the pyridazine ring. Additionally, it serves as a direct precursor to [, ]benzodioxino[2,3-c]pyridazine, a close analogue of the target compound, further emphasizing their structural relationship.

Compound Description: [, ]Benzodioxino[2,3-c]pyridazine is synthesized by catalytic reduction of 3-chloro[1,4]benzodioxino[2,3-c]pyridazine []. It displays lower reactivity compared to its chlorinated precursor. While morpholine does not attack the dioxin ring upon heating, boiling with methanolic sodium methoxide leads to ring cleavage [].

Relevance: This compound is a structural isomer of [, ]benzodioxino[2,3-d]pyridazine, differing only in the position of the nitrogen atoms within the pyridazine ring. This makes them close structural analogues.

1-Chloro[1,4]benzodioxino[2,3-d]pyridazine

Compound Description: This compound serves as a synthetic intermediate in the preparation of [, ]benzodioxino[2,3-d]pyridazine [].

Relevance: This compound is a direct precursor to [, ]benzodioxino[2,3-d]pyridazine, highlighting their close structural relationship. It differs from the target compound only by the presence of a chlorine atom instead of a hydrogen atom.

4-Chloro[1,4]benzodioxino[2,3-d]pyridazine

Compound Description: This compound can be synthesized through a base-promoted reaction with 3,4,5-trichloropyridazine []. Reacting this compound with methoxide leads to substitution of the chlorine atom, forming a methoxybenzodioxinopyridazine. This reaction also involves a rearrangement, converting the [2,3-d]pyridazine to a [2,3-c]pyridazine [].

Relevance: This compound shares a very similar structure with [, ]benzodioxino[2,3-d]pyridazine, differing only in the presence of a chlorine atom at the 4-position. Furthermore, its participation in rearrangement reactions resulting in [2,3-c]pyridazine derivatives demonstrates its close structural connection to the target compound.

4-Chloro[1,4]benzodioxino[2,3-c]pyridazine

Compound Description: This novel compound is synthesized via a novel method involving the fusion of catechol and derivatives with 3,4,5-trichloropyridazine []. It exhibits reactivity with methoxide, undergoing chlorine substitution and a rearrangement to yield a methoxybenzodioxinopyridazine with a [2,3-d]pyridazine structure [].

Relevance: This compound is a structural isomer of 4-chloro[1,4]benzodioxino[2,3-d]pyridazine. Both are chloro-substituted derivatives of benzodioxinopyridazines, highlighting their close structural similarity to [, ]benzodioxino[2,3-d]pyridazine.

1-Methylsulfonyl[1,4]benzodioxino[2,3-d]pyridazine

Compound Description: This compound, when treated with sodium methoxide, undergoes a reaction yielding two types of products: dioxin ring-opened pyridazines and ring-cyclized pyridazines [].

Relevance: This compound shares the core structure of [, ]benzodioxino[2,3-d]pyridazine with the addition of a methylsulfonyl group at the 1-position. Its reactivity with sodium methoxide, leading to modifications in the benzodioxino and pyridazine moieties, further indicates the close structural relation between the two compounds.

Methoxybenzodioxinopyridazines

Compound Description: These compounds are a series of derivatives formed by the reaction of either 4-chloro[1,4]benzodioxino[2,3-d]pyridazine or 4-chloro[1,4]benzodioxino[2,3-c]pyridazine with methoxide [].

Relevance: While not explicitly providing a specific structure, the paper categorizes methoxybenzodioxinopyridazines as products arising from the reaction of isomeric chlorobenzodioxinopyridazines, which are themselves closely related to [, ]benzodioxino[2,3-d]pyridazine. This suggests that these methoxy derivatives retain the core benzodioxinopyridazine framework, making them structurally related to the compound of interest.

Compound Description: This compound exhibits low reactivity, comparable to [, ]benzodioxino[2,3-c]pyridazine. While it doesn't react with morpholine upon heating, boiling with methanolic sodium methoxide causes cleavage of the dioxin ring [].

Relevance: Although containing a quinoxaline ring instead of a pyridazine ring, this compound shares the benzodioxino moiety with [, ]benzodioxino[2,3-d]pyridazine and exhibits similar reactivity patterns, indicating a degree of structural similarity and belonging to a related chemical class.

Compound Description: These compounds are a series of derivatives formed by reacting 1-chloro[1,4]benzodioxino[2,3-d]pyridazine or 4-chloro[1,4]benzodioxino[2,3-c]pyridazine with various amines [].

Relevance: This broad category of compounds highlights the structural diversity achievable through modifications of [, ]benzodioxino[2,3-d]pyridazine. The fact that they can be derived from both the [2,3-d] and [2,3-c] isomers of the parent compound emphasizes the close relationship between these structures.

Compound Description: This series of compounds arises from the reaction of 1-chloro[1,4]benzodioxino[2,3-d]pyridazine or 4-chloro[1,4]benzodioxino[2,3-c]pyridazine with various amines [].

Relevance: Similar to the 1-substituted derivatives, the existence of 4-substituted [, ]benzodioxino[2,3-c]pyridazines further showcases the structural diversity accessible within this class of compounds and their connection to the core structure of [, ]benzodioxino[2,3-d]pyridazine.

2-Hydroxyphenoxypyridazines

Compound Description: These compounds are identified as one of the product types formed during the reaction of either 1-chloro[1,4]benzodioxino[2,3-d]pyridazine or 4-chloro[1,4]benzodioxino[2,3-c]pyridazine with different amines [].

Relevance: Although structurally distinct from [, ]benzodioxino[2,3-d]pyridazine, 2-hydroxyphenoxypyridazines are considered related due to their origin from reactions involving closely related chlorobenzodioxinopyridazine isomers. This suggests a possible pathway for their synthesis from the target compound itself through appropriate chemical transformations.

Overview

[1,4]Benzodioxino[2,3-d]pyridazine is a heterocyclic compound characterized by a fused ring system that combines a benzodioxin moiety with a pyridazine structure. This compound is of considerable interest in medicinal chemistry due to its potential biological activities and applications in the synthesis of pharmaceuticals.

Source and Classification

The compound is classified as a heterocyclic aromatic compound, specifically belonging to the family of benzodioxines and pyridazines. It is identified by its chemical structure, which includes both a benzodioxin and a pyridazine ring. The systematic name for the compound is 1,4-benzodioxino[2,3-d]pyridazine, and it has been referenced in various scientific literature and databases, including BenchChem and patent filings .

Synthesis Analysis

Methods

The synthesis of [1,4]Benzodioxino[2,3-d]pyridazine typically involves the reaction of 3,4,6-trichloropyridazine with catechol derivatives. This process can be performed using various synthetic routes that include:

  • Base-Promoted Reactions: Utilizing sodium methoxide in the presence of amines to facilitate the formation of substituted derivatives.
  • Nucleophilic Substitution: The introduction of nucleophiles at the 4-position of the pyridazine ring can yield a variety of derivatives with distinct biological properties .

Technical Details

The reactions often require specific conditions such as temperature control and inert atmospheres to prevent unwanted side reactions. The use of solvents like dimethylformamide is common to enhance solubility and reaction efficiency.

Molecular Structure Analysis

Structure

[1,4]Benzodioxino[2,3-d]pyridazine features a unique fused ring system that includes:

  • A benzodioxin structure consisting of two oxygen atoms in a dioxin configuration.
  • A pyridazine ring that contributes to its aromatic character.

Data

The molecular formula for this compound is C₁₀H₈N₂O₂, with a molecular weight of approximately 192.18 g/mol. The structural representation highlights the connectivity between the benzodioxin and pyridazine rings, emphasizing their fused nature.

Chemical Reactions Analysis

Reactions

[1,4]Benzodioxino[2,3-d]pyridazine undergoes several notable chemical reactions:

  • Nucleophilic Substitution: This occurs primarily at the 4-position of the pyridazine ring where nucleophiles can replace halogens or other leaving groups.
  • Oxidation and Reduction: The compound can be oxidized using reagents like potassium permanganate or reduced using hydrogen gas in the presence of palladium on carbon .

Technical Details

The choice of reagents significantly influences the reaction outcomes. For instance, potassium permanganate can convert the compound into various oxidized derivatives, while reduction methods can yield dihydro derivatives.

Mechanism of Action

The mechanism by which [1,4]Benzodioxino[2,3-d]pyridazine exerts its biological effects involves:

  • Calcium Channel Interaction: The compound acts as a calcium antagonist affecting calcium ion channels crucial for muscle contraction and neurotransmitter release.
  • Receptor Modulation: It may interact with specific receptors in the central nervous system, contributing to its potential antipsychotic and depressant effects .

Data from pharmacological studies suggest that these interactions could lead to therapeutic applications in treating various neurological disorders.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethylformamide and ethanol.
  • Melting Point: Specific melting point data may vary but generally falls within typical ranges for similar compounds.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: Reacts readily with nucleophiles at specific positions on the pyridazine ring .
Applications

Scientific Uses

The compound has several applications across different fields:

  • Medicinal Chemistry: Investigated for its potential use as an antipsychotic agent and calcium antagonist.
  • Pharmaceutical Development: Used as an intermediate in synthesizing more complex organic molecules with therapeutic properties.
  • Research Applications: Serves as a building block for studying structure-activity relationships in drug design .
Introduction and Contextual Significance

Historical Development of Pyridazine-Containing Pharmacophores

Pyridazine-based pharmacophores have evolved from simple diuretics to sophisticated kinase inhibitors, demonstrating their adaptability in drug design. The antihypertensive agent Endralazine Mesylate (marketed as Miretilan® by Novartis and Arritlan® by Hexal) exemplifies early therapeutic success, leveraging the pyridazine core as a direct-acting vasodilator [1]. Its structural optimization yielded a five-fold potency increase over hydralazine, highlighting pyridazine's role in enhancing efficacy. Simultaneously, Merck Sharp & Dohme pioneered pyridopyridazine applications in CNS disorders, developing GABAA receptor ligands like Compound 10 (Ki < 100 nM against α2/α3/α5 subunits) for anxiety and schizophrenia [1]. The 1990s witnessed expansion into inflammation modulation, with Pettus (2009) and Tynebor (2011) patenting pyrido[2,3-d]pyridazinones as potent p38α kinase inhibitors for rheumatoid arthritis and psoriasis [1].

Table 1: Evolution of Pyridazine-Containing Therapeutics

EraTherapeutic AreaRepresentative AgentKey Structural FeatureInnovation
1970s-1980sHypertensionEndralazine MesylateSimple pyridazine derivativeVasodilatory activity; improved potency
1990s-2000sCNS DisordersMerck’s GABAA ligands (e.g., Cmpd 10)Pyrido[2,3-d]pyridazineSubtype-selective GABAA modulation
2000s-2010sInflammationPyrido[2,3-d]pyridazin-6-onesp38α kinase inhibitorsSubnanomolar TNF-α suppression
2010s-PresentOncologyHedgehog signaling antagonistsPyrido[3,4-d]pyridazinesSmoothened antagonism (IC50 <1 μM)

[1,4]Benzodioxino[2,3-d]pyridazine as a Privileged Scaffold in Medicinal Chemistry

Privileged scaffolds are defined by their capacity to deliver high-affinity ligands for multiple target classes. The [1,4]benzodioxino[2,3-d]pyridazine system exemplifies this through:

  • Synthetic versatility: Annelation at the pyridazine 2,3-positions constrains rotational freedom, reducing entropy penalties upon target binding. The electron-rich benzodioxan moiety enhances π-stacking capabilities, while the pyridazine nitrogen atoms serve as hydrogen bond acceptors [3].
  • Multitarget engagement: Scaffold rigidity allows precise vectoring of substituents. C6 and C9 positions are ideal for aryl/alkyl groups modulating lipophilicity, while C2 carbonyls introduce hydrogen-bonding motifs critical for kinase ATP-site interactions [1]. This adaptability enables targeting of diverse proteins, exemplified by:
  • Kinases: p38α inhibition via H-bond donation from pyridazine-N and hydrophobic pocket occupancy by benzodioxan.
  • GPCRs: Antihistaminic activity in GlaxoSmithKline’s Compound 13a, where the scaffold orients basic amines for H1-receptor antagonism [1].
  • Structure-Activity Relationship (SAR) Plasticity: Methoxy substitutions at C6 enhance analgesic effects in murine models, whereas electron-withdrawing groups at C9 improve phosphodiesterase IV (PDE-IV) inhibition for asthma applications [1] [3].

Table 2: SAR of [1,4]Benzodioxino[2,3-d]pyridazine Modifications

PositionSubstituentBiological EffectPotency Enhancement
C2Carbonylp38α Kinase inhibitionH-bond donation to hinge region
C6MethoxyAnalgesic activity (hot-plate test)Increased CNS penetration
C9NitrilePDE-IV inhibition (asthma)Enhanced selectivity over PDE-III
N5DimethylaminoethylHistamine H1 antagonismExtended duration vs. azelastine

Comparative Analysis with Isomeric Diazine Heterocycles in Drug Design

The diazine isomers—pyridazine (1,2-diazine), pyrimidine (1,3-diazine), and pyrazine (1,4-diazine)—exhibit distinct electronic profiles influencing drug-likeness. [1,4]Benzodioxino[2,3-d]pyridazine offers advantages over its isomers:

  • Dipole Moment: Pyridazine’s 4.22 D dipole (vs. pyrimidine’s 2.42 D) enhances target affinity in polar binding pockets. This is critical in kinase inhibitors where the scaffold’s N atoms form bidentate H-bonds with the hinge region, a feature less efficiently achieved by pyrimidine-based counterparts [1] [7].
  • Bioisosteric Performance: Replacement studies highlight scaffold-specificity. In nAChR ligands, pyridazine bioisosteres of pyrido[3,4-b]homotropane showed 30-fold lower affinity at (α4)2(β2)3 subtypes than the parent compound, whereas pyrimidine analogs retained activity [7]. This underscores pyridazine’s sensitivity to topological context.
  • Metabolic Stability: Benzodioxan fusion reduces pyridazine’s susceptibility to CYP450-mediated oxidation compared to unfused analogs. Contrastingly, pyrimidine-containing scaffolds like COX-2 inhibitor Valdecoxib face metabolic inactivation via methyl hydroxylation [3].

Table 3: Diazine Isomer Properties and Biological Performance

ParameterPyridazinePyrimidinePyrazine
Dipole Moment (D)4.222.420.97
H-Bond Acceptor Sites2 adjacent N atoms2 N at meta-positions2 N at para-positions
nAChR Affinity Retention*Low (~30-fold loss)HighModerate
Kinase Inhibitor EfficiencyHigh (bidentate H-bond)ModerateLow
Data from bioisosteric replacement studies in nicotinic acetylcholine receptor ligands [7]

Role of Fused Benzodioxan-Pyridazine Systems in Bioisosteric Replacement Strategies

Bioisosterism—replacing functional groups with physiochemically similar moieties—relies on scaffolds that mimic topological and electronic profiles of classical pharmacophores. The [1,4]benzodioxino[2,3-d]pyridazine system excels as a bioisostere for:

  • Planar Amide Bonds: The scaffold’s rigid geometry and H-bond accepting capacity emulate peptide bonds. Its carbonyl derivatives (e.g., 2-oxo-pyridazinones) serve as non-classical bioisosteres for N-acyl groups, resisting protease degradation while maintaining target engagement [2]. This is invaluable in peptidomimetic design for enzymes like MMPs.
  • Ortho-Substituted Bicyclic Systems: It effectively replaces phthalazines in kinase inhibitors, where the pyridazine’s adjacent N atoms improve solubility over carbon-based phthalazine cores. Similarly, it outperforms [1,4]benzodioxino[2,3-c]pyridazine isomers in CNS drugs due to optimized blood-brain barrier penetration from reduced polar surface area [1] [4].
  • Heterocycle Ring Equivalents: Computational studies confirm its similarity to quinoxaline and benzofuropyrazine in steric bulk and electrostatic potential maps. This enables "scaffold hopping" from crowded chemical space, as demonstrated in PDE-IV inhibitor optimization where it replaced the theophylline core with 100-fold selectivity gains [3] [6].

Synthetic accessibility enhances its utility: Sequential nucleophilic substitution of tetrafluoropyridazine with catechol yields the tricyclic core at high efficiency, followed by regioselective amination or alkoxylation to install target-specific substituents [6]. This modularity positions the scaffold as a "Lego-like" unit in fragment-based drug discovery.

Concluding Remarks

The [1,4]benzodioxino[2,3-d]pyridazine scaffold exemplifies rational heterocyclic design, integrating pyridazine’s electronic advantages with benzodioxan’s metabolic resilience. Its progression from synthetic curiosity to privileged scaffold underscores how strategic heterocycle fusion addresses drug design challenges—balancing rigidity with synthetic tractability, and potency with selectivity. Future work will likely exploit its bioisosteric versatility in PROTACs and covalent inhibitors, expanding its therapeutic footprint.

Properties

CAS Number

55826-70-5

Product Name

[1,4]Benzodioxino[2,3-d]pyridazine

IUPAC Name

[1,4]benzodioxino[2,3-d]pyridazine

Molecular Formula

C10H6N2O2

Molecular Weight

186.17 g/mol

InChI

InChI=1S/C10H6N2O2/c1-2-4-8-7(3-1)13-9-5-11-12-6-10(9)14-8/h1-6H

InChI Key

AFSVLJCWVFMRSO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)OC3=CN=NC=C3O2

Canonical SMILES

C1=CC=C2C(=C1)OC3=CN=NC=C3O2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.